molecular formula C18H17N5O4 B2568462 (3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid CAS No. 949329-10-6

(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid

Cat. No.: B2568462
CAS No.: 949329-10-6
M. Wt: 367.365
InChI Key: ZQZRVBIFQQSRSB-UHFFFAOYSA-N
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Description

(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid: is a complex organic compound belonging to the class of imidazo[2,1-f]purin-8-yl derivatives[_{{{CITATION{{{1{(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f ...](https://www.smolecule.com/products/s2856888). This compound features a benzyl group attached to an imidazo[2,1-f]purin-8-yl core, which is further substituted with methyl groups and a carboxylic acid moiety[{{{CITATION{{{_1{(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo2,1-f ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[2,1-f]purin-8-yl core. One common approach is the cyclization of appropriate precursors, such as aminopyrimidines, under acidic or basic conditions. The benzyl group can be introduced through a benzyl halide in a nucleophilic substitution reaction, while the carboxylic acid group can be added through oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid: can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group into alcohols or aldehydes, using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazo[2,1-f]purin-8-yl core, using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

  • Substitution: Benzyl halides, amines, alkyl halides.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Benzylated, alkylated, or aminated derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the field of heterocyclic chemistry.

  • Biology: The compound has been studied for its antimicrobial properties, showing activity against various bacterial strains.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: Its unique chemical structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

(3-Benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid: can be compared with other similar compounds, such as:

  • Imidazole derivatives: These compounds share the imidazole core but differ in their substituents and functional groups.

  • Purin-8-yl derivatives: Similar to the compound but with variations in the purine ring structure.

  • Benzylated heterocycles: Other benzylated heterocyclic compounds with different core structures and functional groups.

Uniqueness: The presence of both the benzyl group and the carboxylic acid moiety, along with the specific substitution pattern on the imidazo[2,1-f]purin-8-yl core, makes this compound unique compared to its analogs.

Properties

IUPAC Name

2-(2-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-11-8-22-14-15(19-17(22)21(11)10-13(24)25)20(2)18(27)23(16(14)26)9-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZRVBIFQQSRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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